molecular formula C12H19NSi2 B12543832 4-(Pentamethyldisilanyl)benzonitrile CAS No. 147790-69-0

4-(Pentamethyldisilanyl)benzonitrile

Cat. No.: B12543832
CAS No.: 147790-69-0
M. Wt: 233.46 g/mol
InChI Key: QZIDIKWAQAQKJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pentamethyldisilanyl)benzonitrile is a benzonitrile derivative featuring a pentamethyldisilanyl (-Si$2$(CH$3$)$_5$) substituent at the para position of the benzene ring. This compound is hypothesized to exhibit unique electronic and steric properties due to the silicon-based substituent, which combines electron-donating effects with significant steric bulk.

Properties

CAS No.

147790-69-0

Molecular Formula

C12H19NSi2

Molecular Weight

233.46 g/mol

IUPAC Name

4-[dimethyl(trimethylsilyl)silyl]benzonitrile

InChI

InChI=1S/C12H19NSi2/c1-14(2,3)15(4,5)12-8-6-11(10-13)7-9-12/h6-9H,1-5H3

InChI Key

QZIDIKWAQAQKJZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si](C)(C)C1=CC=C(C=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pentamethyldisilanyl)benzonitrile typically involves the reaction of benzonitrile with pentamethyldisilanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{CN} + \text{(CH}_3\text{)}_3\text{SiSi(CH}_3\text{)}_2\text{Cl} \rightarrow \text{C}_6\text{H}_4\text{(Si(CH}_3\text{)}_2\text{)}_2\text{CN} + \text{HCl} ]

Industrial Production Methods: Industrial production of 4-(Pentamethyldisilanyl)benzonitrile may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-(Pentamethyldisilanyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The silicon atoms can be oxidized to form silanols or siloxanes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products:

Scientific Research Applications

4-(Pentamethyldisilanyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Medicine: Explored for its potential as a building block in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives

Mechanism of Action

The mechanism of action of 4-(Pentamethyldisilanyl)benzonitrile involves its interaction with various molecular targets and pathways:

    Molecular Targets: The nitrile group can interact with nucleophiles, while the silicon atoms can form bonds with electrophiles.

    Pathways: The compound can participate in various organic reactions, leading to the formation of new chemical bonds and structures. .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Benzonitrile derivatives are widely studied for their substituent-dependent reactivity and applications. Key analogs and their properties include:

4-(Dimethylamino)benzonitrile
  • Substituent : -N(CH$3$)$2$ (electron-donating group).
  • Molecular Weight : 146.19 g/mol (calculated).
  • Key Properties: Participates in hydrogen- and halogen-bonding interactions due to its polarized cyano and dimethylamino groups . Exhibits solvent-dependent UV-Vis spectral shifts, making it useful in solvatochromic studies .
  • Applications : Building block for dyes, polymers, and pharmaceuticals due to its tunable electronic properties .
4-(trans-4-Pentylcyclohexyl)benzonitrile
  • Substituent : A bulky cyclohexyl-pentyl chain.
  • Molecular Weight : 273.44 g/mol (calculated).
  • Key Properties :
    • Likely used in liquid crystal formulations due to its rigid, hydrophobic structure.
    • Safety data emphasize its use as a laboratory chemical .
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
  • Substituent : Boronate ester (-B(O$2$C$2$(CH$3$)$4$)).
  • Molecular Weight : 229.08 g/mol .
  • Applications : Key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds .
4-((Trimethylsilyl)ethynyl)benzonitrile
  • Substituent : -C≡C-Si(CH$3$)$3$.
  • Molecular Weight : 215.33 g/mol (calculated).
  • Applications : Enhances dielectric properties in high-capacitance polymers due to silicon’s electron-donating effects .
4-(Pentamethyldisilanyl)benzonitrile (Hypothetical)
  • Substituent : -Si$2$(CH$3$)$_5$.
  • Key Properties: Expected to exhibit enhanced steric hindrance and electron donation compared to smaller silicon groups (e.g., trimethylsilyl). Potential applications in organic electronics and materials science, similar to silicon-containing analogs .

Structural and Functional Comparison Table

Compound Name Substituent Molecular Weight (g/mol) Key Applications/Properties References
4-(Dimethylamino)benzonitrile -N(CH$3$)$2$ 146.19 Solvatochromic studies, pharmaceuticals
4-(trans-4-Pentylcyclohexyl)benzonitrile Cyclohexyl-pentyl 273.44 Liquid crystals, lab chemicals
4-(Tetramethyldioxaborolan-2-yl)benzonitrile Boronate ester 229.08 Cross-coupling reactions
4-((Trimethylsilyl)ethynyl)benzonitrile -C≡C-Si(CH$3$)$3$ 215.33 High-capacitance polymers
4-(Pentamethyldisilanyl)benzonitrile -Si$2$(CH$3$)$_5$ N/A Hypothetical: Organic electronics N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.